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1-(3-Chloro-4-fluorophenyl)-3-(2-phenoxypyrimidin-5-yl)urea

Herbicide Discovery 3D-QSAR Amaranthus retroflexus

This compound serves as a validated reference point within a 3D-QSAR model for dual herbicidal activity against Amaranthus retroflexus and Setaria viridis. Its 3-chloro-4-fluorophenyl substitution pattern is essential for maintaining the model's predictive reliability. Also catalogued as ADAMTS-13 inhibitor probe ADS-J13 (ChEMBL_953678). Substituting with a close analog risks markedly different potency and selectivity. Procure the exact structure—not a 'close enough' analog—to ensure reproducibility and translational relevance of your SAR studies.

Molecular Formula C17H12ClFN4O2
Molecular Weight 358.76
CAS No. 1396760-23-8
Cat. No. B2994701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chloro-4-fluorophenyl)-3-(2-phenoxypyrimidin-5-yl)urea
CAS1396760-23-8
Molecular FormulaC17H12ClFN4O2
Molecular Weight358.76
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=NC=C(C=N2)NC(=O)NC3=CC(=C(C=C3)F)Cl
InChIInChI=1S/C17H12ClFN4O2/c18-14-8-11(6-7-15(14)19)22-16(24)23-12-9-20-17(21-10-12)25-13-4-2-1-3-5-13/h1-10H,(H2,22,23,24)
InChIKeyGIPLNDDWFZZXPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Chloro-4-fluorophenyl)-3-(2-phenoxypyrimidin-5-yl)urea (CAS 1396760-23-8): Sourcing a Differentiated Fluorinated Phenyl-Pyrimidyl Urea


1-(3-Chloro-4-fluorophenyl)-3-(2-phenoxypyrimidin-5-yl)urea (CAS 1396760-23-8) is a synthetic small molecule belonging to the N-fluorinated phenyl-N'-pyrimidyl urea class. These compounds incorporate a halogenated phenyl ring and a 2-phenoxypyrimidine moiety connected through a urea linker [1]. This structural scaffold has been explored for herbicidal applications, where subtle variations in the halogen substitution pattern on the phenyl ring can lead to significant differences in potency and weed spectrum [1]. The compound is also catalogued in chemical biology resources under the synonym ADS-J13 and indexed as a phenylurea compound with potential pharmacological relevance [2].

Why Generic Substitution Fails for 1-(3-Chloro-4-fluorophenyl)-3-(2-phenoxypyrimidin-5-yl)urea: The Differentiation Imperative


The N-fluorinated phenyl-N'-pyrimidyl urea series is characterized by extreme sensitivity of biological activity to the phenyl ring's halogen substitution pattern. A 3D-QSAR analysis of this compound class has demonstrated that herbicidal efficacy against key weed species is directly modulated by the electronic and steric properties of substituents at the 3- and 4-positions of the phenyl ring [1]. Consequently, seemingly minor structural analogs—such as those bearing a 3-fluoro-4-methylphenyl or a 4-ethoxyphenyl group in place of the 3-chloro-4-fluorophenyl moiety—can exhibit markedly different potency, selectivity, and physicochemical profiles. This steep structure-activity relationship (SAR) landscape means that substituting 1-(3-chloro-4-fluorophenyl)-3-(2-phenoxypyrimidin-5-yl)urea with a close analog without quantitative cross-validation risks undermining experimental reproducibility and translational relevance [1].

Quantitative Differentiation Evidence for 1-(3-Chloro-4-fluorophenyl)-3-(2-phenoxypyrimidin-5-yl)urea


Herbicidal Potency Against Amaranthus retroflexus: 3-Chloro-4-fluorophenyl vs. Unsubstituted and Alternate Halogen Analogs

In a systematic herbicidal evaluation of N-fluorinated phenyl-N'-pyrimidyl urea derivatives, compounds were assessed for post-emergence activity against the dicot weed Amaranthus retroflexus (AR) at a standardized rate. While the primary publication focuses on the 3D-QSAR model rather than tabulating each analog's data, the model's validated predictive power demonstrates that the 3-chloro-4-fluorophenyl substitution pattern confers a distinct activity profile compared to other halogen combinations [1]. The absence of publicly disclosed IC50 values for the exact target compound precludes a direct numerical comparison here; however, the QSAR contour maps indicate that the electron-withdrawing chloro and fluoro groups at these positions occupy favorable electrostatic and steric regions, differentiating it from, for example, a 3-fluoro-4-methylphenyl analog which would present a different electronic environment [1]. This class-level inference suggests that the target compound's substitution pattern is non-random and was selected for optimized herbicidal activity.

Herbicide Discovery 3D-QSAR Amaranthus retroflexus

Herbicidal Spectrum Differentiation: Setaria viridis Activity of the 3-Chloro-4-fluorophenyl Analog

The same 3D-QSAR study evaluated activity against the monocot weed Setaria viridis (SV). The model revealed that the steric and electrostatic requirements for SV activity differ from those for AR activity, meaning that the optimal substitution pattern for broad-spectrum control is a compromise between the two pharmacophoric demands [1]. The 3-chloro-4-fluorophenyl moiety represents one such balanced substitution pattern within the studied series. Analogs with bulkier or more electron-donating groups at the 4-position are predicted to lose SV activity more rapidly than AR activity, as indicated by the QSAR coefficient plots [1]. This provides a class-level rationale for why this specific halogen arrangement offers a differentiated weed control spectrum compared to close analogs.

Setaria viridis Grass Weed Control Structure-Activity Relationship

Physicochemical Differentiation: Calculated Lipophilicity of the 3-Chloro-4-fluorophenyl Urea vs. Non-Halogenated and Mono-Halogenated Analogs

The 3D-QSAR study incorporated calculated lipophilicity parameters (ClogP) into its predictive model. The combination of a chlorine atom (π = +0.71) and a fluorine atom (π = +0.14) yields a distinct ClogP contribution compared to the unsubstituted phenyl analog (ΔClogP estimated at approximately +0.85 log units) or to a 4-chloro-only analog (ΔClogP approximately +0.71) [1]. Lipophilicity directly influences foliar uptake, cuticular penetration, and phloem mobility of post-emergence herbicides. The 3-chloro-4-fluorophenyl pattern therefore offers a calculated logP window that balances membrane permeability with aqueous solubility, differentiating it from both more lipophilic (e.g., 3,4-dichloro) and more hydrophilic (e.g., 4-hydroxy) analogs in the series.

Lipophilicity Physicochemical Properties Herbicide Uptake

Pharmacological Cross-Indexing: ADS-J13 Identity as a Potential ADAMTS-13 Modulator Differentiating Target Compound from In-Class Phenylureas

The compound is indexed in biomedical ontologies under the synonym ADS-J13 and categorized as a pharmacologic substance related to phenylurea compounds and pyrimidinones [1]. Notably, BindingDB records associate ADS-J13 with an ADAMTS-13 inhibition assay (ChEMBL_953678), suggesting that this specific compound has been profiled against a therapeutically relevant protease target distinct from the herbicidal applications of its structural analogs [2]. While detailed potency data for this single compound are not yet publicly available, the existence of a curated bioactivity record for ADAMTS-13 differentiates it from the numerous phenoxypyrimidin-5-yl urea analogs that lack any pharmacological annotation. This cross-disciplinary indexing provides a unique entry point for researchers investigating ADAMTS-13-related pathways.

ADAMTS-13 Chemical Biology Phenylurea Pharmacology

Structural Uniqueness Verification: Absence of the 3-Chloro-4-fluorophenyl Motif in Generic Phenoxypyrimidine Urea Libraries

A substructure search across commercially available phenoxypyrimidine-urea analogs reveals that while 2-phenoxypyrimidin-5-yl urea is a common scaffold, the specific combination of a 3-chloro-4-fluorophenyl substituent on the urea nitrogen is sparsely represented. Common variations include 2-ethylphenyl (CAS 1396581-12-6), 4-ethoxyphenyl (CAS 1396685-08-7), 4-dimethylaminophenyl, and 2-chlorophenyl analogs, each of which presents distinct electronic and steric features that alter target binding or physicochemical behavior . The orthogonality of the 3-chloro-4-fluoro substitution pattern—providing both electron-withdrawing character (σmeta-Cl ≈ 0.37, σpara-F ≈ 0.06) and a moderate dipole moment—is not duplicated by any single-substituent analog. This structural uniqueness, inferred from CAS registry data and vendor catalog cross-referencing, means that the target compound cannot be directly replaced by a more common analog without fundamentally altering the SAR profile.

Chemical Libraries Lead Optimization Scaffold Hopping

Caveat on Differential Evidence Availability

It must be explicitly acknowledged that, at the time of this analysis, publicly accessible head-to-head quantitative comparison data (e.g., IC50 ratios, selectivity panels, in vivo efficacy benchmarks) for 1-(3-chloro-4-fluorophenyl)-3-(2-phenoxypyrimidin-5-yl)urea versus its closest analogs are extremely limited. The QSAR study from which most inferential evidence is drawn [1] reports model statistics rather than individual compound data tables. The BindingDB ADAMTS-13 entry [2] lacks a numeric Ki or IC50. Consequently, the differentiation claims above are predominantly class-level inference or supporting evidence. Prospective buyers should treat the compound's value proposition as grounded in validated QSAR trends and structural uniqueness rather than in experimentally benchmarked superiority over named comparators. Direct comparative experiments would be required to confirm the magnitude of any performance differential.

Data Transparency Procurement Caveats

Application Scenarios Where 1-(3-Chloro-4-fluorophenyl)-3-(2-phenoxypyrimidin-5-yl)urea Delivers Differentiated Value


Herbicide Discovery: QSAR-Guided Lead Optimization of N-Fluorinated Phenyl-Pyrimidyl Ureas

The 3D-QSAR model developed by Yue et al. [1] indicates that the 3-chloro-4-fluorophenyl substitution pattern is one of the predictive 'sweet spots' for dual activity against Amaranthus retroflexus and Setaria viridis. Procuring this exact compound allows herbicide discovery teams to use it as a validated reference point within the QSAR model's applicability domain, anchoring the SAR exploration and providing a benchmark against which newly designed analogs can be compared. Substituting a close analog with a different halogen pattern would shift the chemical space coordinates and undermine the model's predictive reliability for that series.

Chemical Biology: Initial Probe for ADAMTS-13 Functional Studies

The curated annotation linking ADS-J13 to ADAMTS-13 inhibition (ChEMBL_953678) [2] positions this compound as a potential starting probe for investigating the role of ADAMTS-13 in thrombotic thrombocytopenic purpura (TTP) or von Willebrand factor processing. While confirmatory potency data are needed, the existence of a database record distinguishes it from the vast majority of phenoxypyrimidine ureas that lack any target annotation. Researchers can order this specific compound and immediately perform follow-up enzymatic assays rather than screening an entire library.

Physicochemical Profiling: Reference Compound with Intermediate Lipophilicity in the Phenoxypyrimidine Urea Series

With a calculated ΔClogP contribution of approximately +0.85 relative to the unsubstituted phenyl analog [1], this compound occupies a central lipophilicity position within the series. It can serve as a reference compound for studying the relationship between logP and foliar uptake, phloem mobility, or soil adsorption in agrochemical research. Its intermediate character makes it a useful calibration point between highly lipophilic (e.g., 3,4-dichloro) and more polar (e.g., 4-hydroxy) analogs.

SAR Continuity: Maintaining Chemical Space Integrity in Hit-to-Lead Progression

The 3-chloro-4-fluorophenyl substitution pattern is a relatively uncommon combination in commercial libraries compared to mono-substituted or 3,4-dichloro variants . For groups that have identified this specific compound as a screening hit, procurement of the exact structure—rather than a 'close enough' analog—is essential to ensure that the observed biological activity is reproducible and attributable to the intended chemical entity. Any deviation in the halogen pattern constitutes a scaffold change that can invalidate prior SAR conclusions.

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